molecular formula C16H14ClN3O4 B2491741 N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide CAS No. 477851-68-6

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

Cat. No. B2491741
M. Wt: 347.76
InChI Key: JVMQXULIVMVTOW-ZDLGFXPLSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide involves multiple steps, including acylation, cyclization, and reactions with various chemicals under specific conditions. For instance, Gao Xue-yan (2011) demonstrated the synthesis of 4-Chlorophenyl cyclopropyl ketone through acylation and cyclization, leading to intermediate compounds significant for further synthesis processes. This synthesis pathway is essential for producing derivatives that contribute to the overall understanding of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide and its related compounds (Gao Xue-yan, 2011).

Molecular Structure Analysis

The molecular structure of related compounds provides insights into the geometrical parameters, stability, and electronic properties of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide. C. S. Chidan Kumar et al. (2014) detailed the molecular structure, hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, offering a basis for understanding the structural aspects of similar compounds (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide derivatives involve selective acylation reactions and the formation of various intermediates. S. Ebrahimi et al. (2015) synthesized N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective N-acylation reagents, highlighting the chemical versatility and reactivity of compounds within this chemical framework (S. Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of compounds related to N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. The crystal structure and characterization studies provide a foundation for analyzing these physical properties, as seen in the work on N-(2-Chlorophenyl)-(1-Propanamide) by S. Prabhu et al. (2001), which may offer parallels to our compound of interest (S. Prabhu et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and chemical transformations, of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide, are critical for its potential applications and understanding its interactions. The study by D. M. Argilagos et al. (1998) on the desulfurization reaction of similar compounds provides insight into the chemical behavior and transformations that these types of compounds can undergo, which is vital for a comprehensive chemical properties analysis (D. M. Argilagos et al., 1998).

Scientific Research Applications

  • Insecticide Intermediate Synthesis :N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is used in synthesizing insecticide intermediates. Gao Xue-yan (2011) demonstrated its use in the synthesis of 4-chlorophenyl cyclopropyl ketone, an intermediate of flucycloxuron, a potent insecticide. The study involved acylation, cyclization, and one-pot reactions leading to a 70.6% yield, showing potential for simplified processes and increased efficiency in insecticide production (Gao Xue-yan, 2011).

  • Material in Organic Electro-Optic and Nonlinear Optical Research :This chemical has been utilized in the synthesis of new organic materials for electro-optic and nonlinear optical applications. S. Prabhu et al. (2001) and (2000) have synthesized and characterized N-(2-chlorophenyl)-(1-propanamide), a related compound, demonstrating its potential in nonlinear optical material research. This includes studies on crystal growth, characterization, and applications in second harmonic generation (S. Prabhu, P. Rao, S. Bhat, V. Upadyaya, S. Inamdar, 2001), (S. Prabhu, P. Rao, 2000).

  • Photolabile Cationic Polymer Synthesis for DNA Interaction Studies :In another study by P. Sobolčiak et al. (2013), a photolabile cationic polymer incorporating a similar nitrobenzyl group was synthesized. This polymer could transform to a zwitterionic form upon irradiation, which was used to study DNA condensation and release, as well as antibacterial activity shifts (P. Sobolčiak, M. Špírek, J. Katrlík, P. Gemeiner, I. Lacík, P. Kasák, 2013).

  • Immunosuppressive Activity in Pharmacological Research :F. Giraud et al. (2010) explored the synthesis of N-aryl-3-(indol-3-yl)propanamides, which include a compound structurally similar to N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide. This compound showed significant inhibitory activity on murine splenocytes proliferation, indicating its potential in immunosuppressive drug research (F. Giraud, P. Marchand, D. Carbonnelle, Michael Sartor, F. Lang, M. Duflos, 2010).

  • Molecular Structural Analysis in Spectroscopy :Research by C. S. Chidan Kumar et al. (2014) on a structurally related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, involved extensive spectroscopic analysis. This included studies on molecular structure, hyperpolarizability, HOMO and LUMO analysis, which are crucial in understanding the physical and chemical properties of such compounds (C. S. Chidan Kumar, C. Y. Panicker, H. Fun, Y. Mary, B. Harikumar, S. Chandraju, C. Quah, Chin Wei Ooi, 2014).

  • Exploring Vinyl Halide Metabolites for Biological Studies :A. Barbin et al. (1975) explored the formation of volatile alkylating metabolites from vinyl chloride and vinyl bromide in a mouse-liver microsomal system. This study utilized 4-(4-nitrobenzyl)pyridine to trap these metabolites, providing insights into biochemical reactions relevant to the metabolism of vinyl halides (A. Barbin, H. Brésil, A. Croisy, P. Jacquignon, C. Malaveille, R. Montesano, H. Bartsch, 1975).

  • Antimicrobial and Cytotoxic Activity Research :Research into novel thiazole derivatives, including those structurally related to N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide, has been conducted by Sam Dawbaa et al. (2021). Their findings on antimicrobial and cytotoxic activities offer potential applications in developing new therapeutic agents (Sam Dawbaa, A. Evren, Z. Cantürk, L. Yurttaş, 2021).

Safety And Hazards

Like many organic compounds, this compound could potentially be hazardous. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has potential uses in medicine, future research could focus on testing its efficacy and safety in clinical trials .

properties

IUPAC Name

(3Z)-N-(4-chlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMQXULIVMVTOW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide

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